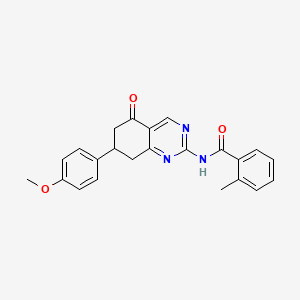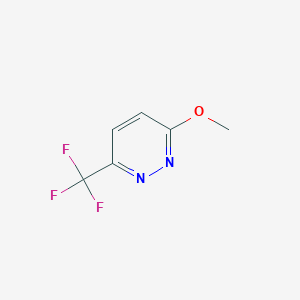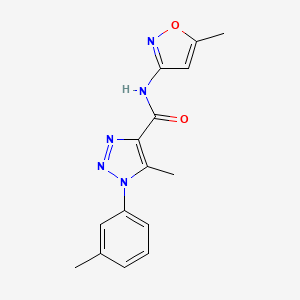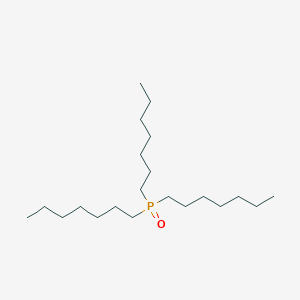
3,3'-Bithiophene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bithiophene-5-carboxylic acid is an organic compound with the molecular formula C9H6O2S2 It is a derivative of bithiophene, which consists of two thiophene rings connected by a single bond The carboxylic acid group is attached to the 5-position of one of the thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bithiophene-5-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 3,3’-Bithiophene-5-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction or other similar coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bithiophene-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
3,3’-Bithiophene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,3’-Bithiophene-5-carboxylic acid depends on its specific application. In organic electronics, its conductive properties are due to the delocalization of electrons across the conjugated thiophene rings. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Another bithiophene derivative with the carboxylic acid group at the 2-position.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings connected in a linear arrangement.
Uniqueness
3,3’-Bithiophene-5-carboxylic acid is unique due to the position of the carboxylic acid group and the specific electronic properties it imparts to the molecule. This makes it particularly useful in the synthesis of conjugated polymers and other materials for organic electronics.
Properties
Molecular Formula |
C9H6O2S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-thiophen-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-3-7(5-13-8)6-1-2-12-4-6/h1-5H,(H,10,11) |
InChI Key |
HGHYTBNILVRXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![3-[2-(3-Methylphenoxy)acetamido]benzoic acid](/img/structure/B12124261.png)

![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)
![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-iodophenyl)butanamide](/img/structure/B12124292.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B12124298.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)


